Cas no 2034302-47-9 (3-(4-methoxyphenyl)-1-propan-2-ylsulfonylazepane)

3-(4-methoxyphenyl)-1-propan-2-ylsulfonylazepane 化学的及び物理的性質
名前と識別子
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- 3-(4-methoxyphenyl)-1-propan-2-ylsulfonylazepane
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- インチ: 1S/C16H25NO3S/c1-13(2)21(18,19)17-11-5-4-6-15(12-17)14-7-9-16(20-3)10-8-14/h7-10,13,15H,4-6,11-12H2,1-3H3
- InChIKey: XRVVNNKFWQKTMW-UHFFFAOYSA-N
- ほほえんだ: N1(S(C(C)C)(=O)=O)CCCCC(C2=CC=C(OC)C=C2)C1
3-(4-methoxyphenyl)-1-propan-2-ylsulfonylazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6464-1307-10μmol |
3-(4-methoxyphenyl)-1-(propane-2-sulfonyl)azepane |
2034302-47-9 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
Life Chemicals | F6464-1307-2μmol |
3-(4-methoxyphenyl)-1-(propane-2-sulfonyl)azepane |
2034302-47-9 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6464-1307-1mg |
3-(4-methoxyphenyl)-1-(propane-2-sulfonyl)azepane |
2034302-47-9 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6464-1307-2mg |
3-(4-methoxyphenyl)-1-(propane-2-sulfonyl)azepane |
2034302-47-9 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
Life Chemicals | F6464-1307-4mg |
3-(4-methoxyphenyl)-1-(propane-2-sulfonyl)azepane |
2034302-47-9 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
Life Chemicals | F6464-1307-5mg |
3-(4-methoxyphenyl)-1-(propane-2-sulfonyl)azepane |
2034302-47-9 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6464-1307-5μmol |
3-(4-methoxyphenyl)-1-(propane-2-sulfonyl)azepane |
2034302-47-9 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
Life Chemicals | F6464-1307-3mg |
3-(4-methoxyphenyl)-1-(propane-2-sulfonyl)azepane |
2034302-47-9 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6464-1307-10mg |
3-(4-methoxyphenyl)-1-(propane-2-sulfonyl)azepane |
2034302-47-9 | 90%+ | 10mg |
$79.0 | 2023-04-25 |
3-(4-methoxyphenyl)-1-propan-2-ylsulfonylazepane 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
3-(4-methoxyphenyl)-1-propan-2-ylsulfonylazepaneに関する追加情報
3-(4-Methoxyphenyl)-1-Propan-2-ylsulfonylazepane: A Comprehensive Overview
The compound 3-(4-methoxyphenyl)-1-propan-2-ylsulfonylazepane, with the CAS number 2034302-47-9, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a sulfonyl group attached to a propan-2-yl moiety and a methoxy-substituted phenyl ring. The azepane ring system further adds to its structural complexity, making it a subject of interest for researchers exploring novel chemical entities and their potential applications.
Recent studies have highlighted the importance of sulfonyl-containing compounds in drug design, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the sulfonyl group in 3-(4-methoxyphenyl)-1-propan-2-ylsulfonylazepane suggests potential interactions with biological targets, such as protein kinases or other enzyme systems. This makes the compound a promising candidate for further exploration in medicinal chemistry.
The methoxyphenyl group in the molecule is another key feature that contributes to its pharmacological profile. Methoxy substitution is known to enhance lipophilicity and improve drug-like properties, such as absorption and bioavailability. This makes 3-(4-methoxyphenyl)-1-propan-2-ylsulfonylazepane an attractive scaffold for designing bioactive molecules with improved pharmacokinetic profiles.
The azepane ring system, a seven-membered nitrogen-containing ring, adds rigidity and structural diversity to the molecule. Such ring systems are often found in natural products and have been implicated in various biological activities, including antimicrobial, antifungal, and anticancer properties. Recent research has focused on modifying azepane derivatives to enhance their bioactivity and selectivity for specific targets.
In terms of synthesis, 3-(4-methoxyphenyl)-1-propan-2-ylsulfonylazepane can be prepared through a variety of methods, including nucleophilic substitution, coupling reactions, and cyclization processes. The choice of synthetic route depends on the availability of starting materials and the desired stereochemical outcomes. Researchers have reported successful syntheses using both stepwise and convergent approaches, with optimization steps to improve yields and purity.
The pharmacological evaluation of this compound has revealed interesting biological activities. In vitro assays have demonstrated moderate inhibitory effects on several kinases, suggesting potential applications in oncology or inflammatory diseases. Additionally, preliminary toxicity studies indicate that the compound exhibits low cytotoxicity against normal cell lines, which is a favorable attribute for drug candidates.
From an industrial perspective, the synthesis of 3-(4-methoxyphenyl)-1-propan-2-ylsulfonylazepane could be scaled up using established chemical processes. The use of green chemistry principles, such as catalytic reactions and solvent-free conditions, could further enhance the sustainability of its production.
In conclusion, 3-(4-methoxyphenyl)-1-propan-2-ylsulfonylazepane represents a valuable addition to the arsenal of bioactive molecules being explored for therapeutic applications. Its unique structure, combined with promising biological activities, positions it as a lead compound for further optimization and development into potential drug candidates.
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